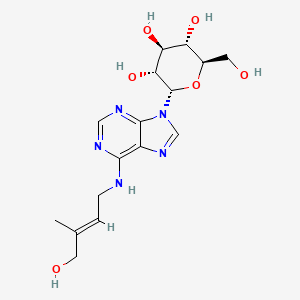

trans-zeatin-9-N-glucoside

描述

Overview of Cytokinins and their Integral Role in Plant Phytohormone Networks

Cytokinins (CKs) are a class of phytohormones fundamental to the regulation of plant growth and development. nih.govnih.govnih.gov These signaling molecules orchestrate a wide array of physiological processes, including cell division, differentiation of tissues, and the formation of organs such as shoots and roots. nih.govnih.gov Their influence extends to chloroplast development, the delay of leaf senescence (aging), and nutrient allocation. omexcanada.comresearchgate.net The balance between cytokinins and another major plant hormone, auxin, is a critical determinant of plant architecture; a higher cytokinin-to-auxin ratio typically promotes shoot growth, while a lower ratio favors root formation. nih.gov

Cytokinins are structurally derived from adenine (B156593) and are categorized into isoprenoid and aromatic types based on their side-chain chemistry. nih.gov The most common naturally occurring isoprenoid cytokinins include trans-zeatin (B1683218) (tZ), cis-zeatin (B600781) (cZ), dihydrozeatin (DHZ), and N6-(Δ2-isopentenyl)adenine (iP). nih.gov The intricate interplay of cytokinins with other phytohormones like auxins, gibberellins, ethylene (B1197577), jasmonates, salicylic (B10762653) acid, and abscisic acid forms a complex signaling network that governs plant responses to both internal developmental cues and external environmental stimuli. nih.govomexcanada.com

Classification and Metabolic Significance of Cytokinin N-Glucosides (CKNGs)

Cytokinin activity is tightly regulated through a variety of metabolic processes, including their conjugation to other molecules. One such modification is N-glucosylation, which results in the formation of cytokinin N-glucosides (CKNGs). nih.govnih.gov This process involves the attachment of a glucose molecule to a nitrogen atom of the adenine ring, most commonly at the N7 or N9 position. nih.govresearchgate.net The enzymes responsible for this are UDP-glucosyltransferases (UGTs), with UGT76C1 and UGT76C2 in Arabidopsis thaliana being key players in the N-glucosylation of various cytokinins. researchgate.net

Historically, N-glucosides, including trans-zeatin-9-N-glucoside (tZ9G), were considered inactive, irreversible end-products of cytokinin metabolism, effectively removing active cytokinins from the pool. nih.govnih.govfrontiersin.org This deactivation was thought to be a mechanism for maintaining cytokinin homeostasis. researchgate.netfrontiersin.org However, recent research is challenging this view, suggesting a more complex role for CKNGs. nih.govnih.govfrontiersin.org These compounds are widespread throughout the plant kingdom, particularly in vascular plants, where they can accumulate to significant levels. frontiersin.org Their presence in the xylem, the water-conducting tissue of plants, also hints at a potential role in transport. frontiersin.orgresearchgate.net

Scope and Rationale for Advanced Academic Research on this compound

The evolving understanding of this compound from a simple, inactive metabolite to a potentially active and transportable form of cytokinin underscores the need for further research. Several key questions remain unanswered. Identifying the specific enzymes responsible for the hydrolysis of tZ9G back to its active form is a critical next step. frontiersin.orgresearchgate.net Elucidating the mechanisms of its transport, including the identification of putative plasma membrane transporters, will be crucial to understanding its role in long-distance signaling. frontiersin.orgresearchgate.net

Structure

3D Structure

属性

分子式 |

C16H23N5O6 |

|---|---|

分子量 |

381.38 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1 |

InChI 键 |

VYRAJOITMBSQSE-GIHYWFGSSA-N |

手性 SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

规范 SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

产品来源 |

United States |

Biosynthetic Pathways and Enzymatic Regulation of Trans Zeatin 9 N Glucoside

Precursor Biosynthesis of trans-Zeatin (B1683218)

The journey to forming trans-zeatin-9-N-glucoside begins with the synthesis of its precursor, trans-zeatin. This process is a critical part of the broader cytokinin biosynthetic network. The initial step in the de novo biosynthesis of both isopentenyladenine (iP) and trans-zeatin (tZ) type cytokinins is catalyzed by the enzyme adenosine (B11128) phosphate-isopentenyltransferase (IPT). oup.com This enzyme facilitates the production of iP-type cytokinin nucleotide precursors, known as iP ribotides (iPRPs). oup.com

The formation of the characteristic trans-zeatin side chain is a subsequent hydroxylation step. This reaction is carried out by a specific cytochrome P450 monooxygenase, CYP735A. oup.com In the model plant Arabidopsis thaliana, this enzyme is encoded by two genes, CYP735A1 and CYP735A2. oup.com The CYP735A enzyme acts on the prenyl side chain of iPRPs, converting them into trans-zeatin ribotides (tZRPs). oup.com Finally, the active nucleobase form, trans-zeatin, is released from its ribotide precursor by the CK-activating enzyme LONELY GUY (LOG). oup.com

It is important to note that environmental factors, such as nitrogen availability, can regulate the biosynthesis of trans-zeatin. oup.com For instance, studies in Arabidopsis have shown that the expression of CYP735A genes is upregulated in response to nitrate (B79036) signals, leading to an increased accumulation of tZ-type cytokinins. oup.com

Glucosylation Mechanisms: UDP-Glucose: trans-Zeatin 9-N-Glucosyltransferase (UGT) Activity

Once trans-zeatin is synthesized, it can undergo glucosylation, a process of attaching a glucose molecule. This modification is a key mechanism for regulating cytokinin activity and homeostasis within the plant. researchgate.net The formation of this compound is specifically catalyzed by enzymes known as UDP-glucose: trans-zeatin 9-N-glucosyltransferases (UGTs). These enzymes belong to the large and diverse family 1 of glycosyltransferases, which utilize UDP-glucose as a sugar donor. nih.govnih.gov

Glucosylation at the N9 position of the purine (B94841) ring is generally considered a mechanism for the irreversible deactivation of cytokinins. frontiersin.org However, recent research suggests that this process might be more dynamic than previously thought, with evidence of in vivo conversion of this compound back to the active trans-zeatin form. frontiersin.orgnih.gov

Identification and Characterization of Specific UGT Isoforms (e.g., UGT76C1, UGT76C2)

Several specific UGT isoforms have been identified and characterized for their role in the glucosylation of trans-zeatin. In Arabidopsis thaliana, the UGT76C2 enzyme has been extensively studied. frontiersin.org Overexpression of the UGT76C2 gene leads to a significant increase in the levels of various cytokinin N-glucosides, including this compound. frontiersin.org Conversely, a mutant lacking a functional ugt76c2 gene exhibits substantially lower levels of these glucosides. frontiersin.org

Another notable UGT isoform is UGT73C1, which has been shown to be involved in the O-glucosylation of trans-zeatin and dihydrozeatin. ebi.ac.uk While its primary activity is O-glucosylation, it also demonstrates in vitro activity on dihydrozeatin-9-N-glucoside, highlighting the potential for overlapping substrate specificities among UGT isoforms. ebi.ac.uk In maize, specific O-glucosyltransferases have been identified that show a preference for either the cis or trans isomer of zeatin, indicating a high degree of specialization within this enzyme family. nih.govpnas.orgnih.gov

The table below summarizes key UGT isoforms involved in zeatin glucosylation.

| Enzyme | Organism | Primary Substrate(s) | Glucosylation Position | Reference |

| UGT76C2 | Arabidopsis thaliana | trans-Zeatin, isopentenyladenine | N7, N9 | frontiersin.org |

| UGT73C1 | Arabidopsis thaliana | trans-Zeatin, dihydrozeatin | O-glucosylation, some N-glucosylation activity | ebi.ac.uk |

| cisZOG1 | Zea mays (Maize) | cis-Zeatin (B600781) | O-glucosylation | nih.govpnas.orgnih.gov |

| cZOGT1,2,3 | Oryza sativa (Rice) | cis-Zeatin | O-glucosylation | frontiersin.org |

Substrate Specificity and Catalytic Kinetics of trans-Zeatin Glucosyltransferases

The substrate specificity of trans-zeatin glucosyltransferases is a critical determinant of cytokinin metabolism. As highlighted in the previous section, some UGTs exhibit a strong preference for specific isomers of zeatin. For example, the maize enzyme cisZOG1 specifically recognizes cis-zeatin and UDP-glucose as substrates and does not act on trans-zeatin. nih.govnih.gov This indicates the existence of distinct regulatory pathways for different cytokinin isomers. pnas.org

In contrast, other glucosyltransferases have a broader substrate range. The UGT76C2 enzyme in Arabidopsis can glucosylate both trans-zeatin and isopentenyladenine at both the N7 and N9 positions. frontiersin.org The catalytic efficiency and kinetic parameters of these enzymes are crucial for understanding their in vivo function. For instance, the Km values for cis-zeatin and UDP-glucose for maize cis-O-glucosyltransferases are within the expected range for cytokinin metabolic enzymes, suggesting their physiological relevance. nih.gov

The catalytic mechanism of UGTs generally involves an ordered bi-bi kinetic mechanism, where the acceptor molecule (e.g., trans-zeatin) binds first, followed by the sugar donor (UDP-glucose). nih.gov The reaction is often pH-dependent and involves acid/base catalysis. nih.gov

Genetic Loci Encoding this compound Biosynthetic Enzymes

The genes encoding the enzymes responsible for the biosynthesis of this compound are located at specific genetic loci. In Arabidopsis thaliana, the genes encoding the key enzymes for trans-zeatin biosynthesis, CYP735A1 and CYP735A2, have been identified. oup.com Similarly, the gene for the glucosyltransferase UGT76C2 is a key locus for the formation of trans-zeatin-N-glucosides. frontiersin.org

In maize, the gene cisZOG1, which encodes a cis-zeatin specific O-glucosyltransferase, has been isolated and characterized. nih.govpnas.orgnih.gov Further research has led to the identification of a second cisZOG gene, cisZOG2, in maize. nih.gov The presence of multiple genes encoding these enzymes suggests a degree of redundancy and fine-tuned regulation of cytokinin glucosylation. The identification of quantitative trait loci (QTLs) associated with cytokinin content can also provide insights into the genetic basis of this compound biosynthesis. mdpi.com

The table below lists some of the key genes involved in the biosynthesis of trans-zeatin and its glucosides.

| Gene | Encoded Enzyme | Organism | Function | Reference |

| CYP735A1/A2 | Cytochrome P450 monooxygenase | Arabidopsis thaliana | Hydroxylation of iPRPs to tZRPs | oup.com |

| UGT76C2 | UDP-glucosyltransferase | Arabidopsis thaliana | Glucosylation of trans-zeatin and isopentenyladenine | frontiersin.org |

| cisZOG1 | cis-zeatin O-glucosyltransferase | Zea mays (Maize) | O-glucosylation of cis-zeatin | nih.govpnas.orgnih.gov |

| cisZOG2 | cis-zeatin O-glucosyltransferase | Zea mays (Maize) | O-glucosylation of cis-zeatin | nih.gov |

Metabolism, Interconversion, and Homeostasis of Trans Zeatin 9 N Glucoside

Reversible Deactivation and Reactivation: Hydrolysis of trans-Zeatin-9-N-Glucoside to Active Cytokinin Bases

While cytokinin N-glucosides, including this compound, are generally unable to directly activate cytokinin receptors, emerging evidence strongly suggests they can be metabolized in vivo to release the active free cytokinin base, trans-zeatin (B1683218). frontiersin.orgnih.gov This process of de-glucosylation effectively reactivates the stored cytokinin, allowing it to participate in signaling pathways. Studies have demonstrated that exogenously applied this compound can elicit cytokinin-like responses, such as delaying senescence in detached leaves, which is attributed to its conversion to the active trans-zeatin form. nih.gov However, the extent and efficiency of this conversion can vary depending on the plant species, tissue type, and specific physiological conditions. For instance, in some bioassays, this compound did not mimic the inhibitory effect of trans-zeatin on root growth, suggesting differential metabolism or transport in various plant organs. nih.gov

The hydrolysis of this compound is a key step in mobilizing this cytokinin conjugate. Research on Arabidopsis seedlings and cell cultures has shown that this conversion can occur rapidly, within minutes of application. frontiersin.org This efficient release of the free base from its N-glucoside form highlights a dynamic mechanism for controlling the levels of active cytokinins within the plant. frontiersin.orgnih.gov

The enzymatic release of active cytokinins from their glucosides is catalyzed by β-D-glucosidases. nih.gov A notable example is the maize (Zea mays) β-D-glucosidase Zm-p60.1, which has been shown to release active cytokinins from their O- and N3-glucoside conjugates. oup.com While Zm-p60.1's primary activity is associated with O-glucosides, its existence and function underscore the general mechanism of enzymatic hydrolysis for cytokinin reactivation. oup.comnih.gov

Although a specific β-D-glucosidase responsible for the hydrolysis of this compound has not been definitively identified in all model organisms like Arabidopsis, the observed in vivo conversion strongly implies the presence of such enzymes. frontiersin.org The characterization of these enzymes is an active area of research, as they represent crucial control points in cytokinin homeostasis. The substrate specificity of these glucosidases is a key determinant of which cytokinin conjugates can be reactivated. For instance, while trans-zeatin-N-glucosides are readily metabolized, isopentenyladenine (iP) N-glucosides appear to be more stable and are not efficiently converted to their free base form. frontiersin.org

The management of cytokinin N-glucosides, including this compound, exhibits variations between monocotyledonous and dicotyledonous plants, reflecting their distinct evolutionary paths and physiological characteristics. bioninja.com.auholganix.comusda.govyoutube.com While the formation of N-glucosides is a common deactivation strategy in vascular plants, the relative abundance and specific types of glucosides can differ. frontiersin.org

In general, the accumulation of N-glucosides is a feature of vascular plants, suggesting it is an evolutionarily more recent mechanism for regulating cytokinin activity. frontiersin.org However, there isn't a strict dichotomy between monocots and dicots regarding the prevalence of N-glucosides. nih.gov For example, direct release of cytokinin bases from N-glucosides has been demonstrated in both monocots and dicots. frontiersin.org

Research has shown that in the dicot Arabidopsis, the glucosyltransferases UGT76C1 and UGT76C2 are responsible for the formation of N7- and N9-glucosides. frontiersin.org In contrast, studies in the monocot maize have provided significant insights into the enzymatic release of cytokinins via β-glucosidases like Zm-p60.1. oup.com The differential expression and substrate specificities of these glucosyltransferases and glucosidases in monocots and dicots likely contribute to the observed differences in their cytokinin profiles and regulatory mechanisms.

Further research is needed to fully elucidate the comparative metabolic strategies for N-glucoside management. Understanding these differences could provide valuable insights into the distinct developmental and physiological processes of monocots and dicots.

Contribution to Overall Cytokinin Homeostasis Regulation

This compound plays a significant role in the intricate regulation of cytokinin homeostasis. The formation of this N-glucoside serves as a mechanism to reversibly deactivate excess active cytokinins, thereby preventing potential cytotoxic effects and maintaining appropriate hormonal balance. frontiersin.orgnih.gov This deactivation is particularly important as cytokinin levels need to be tightly controlled to orchestrate various developmental processes, from cell division and differentiation to senescence. nih.govresearchgate.net

The reversible nature of this glucosylation allows the plant to store cytokinins in an inactive form that can be rapidly mobilized when and where needed. frontiersin.org This dynamic interplay between glucosylation and deglucosylation provides a flexible system for modulating the pool of active cytokinins in response to developmental cues and environmental signals.

Studies on Arabidopsis mutants with altered levels of cytokinin glucosyltransferases have demonstrated the importance of N-glucosylation in maintaining cytokinin homeostasis. For instance, a deficiency in these enzymes leads to a decrease in N-glucoside content and can affect various aspects of plant growth and development. frontiersin.org Conversely, overexpression can lead to an increased accumulation of N-glucosides. frontiersin.org

Interplay with Cytokinin Degradation Pathways (e.g., Cytokinin Oxidase/Dehydrogenase (CKX) Activity)

The homeostasis of cytokinins is not only regulated by interconversion and conjugation but also by irreversible degradation. The primary enzymes responsible for this degradation are cytokinin oxidase/dehydrogenases (CKX), which catalyze the cleavage of the N6-side chain of cytokinins. frontiersin.orgdntb.gov.ua There is a significant interplay between the glucosylation of cytokinins and their susceptibility to CKX-mediated degradation.

Notably, not all cytokinin glucosides are equally susceptible to CKX enzymes. While O-glucosides are generally resistant to CKX activity, some N-glucosides, including this compound, can be degraded by certain CKX isozymes from Arabidopsis, maize, and barley. nih.gov This indicates that N-glucosylation does not universally protect cytokinins from degradation and that the metabolic fate of this compound can involve both reactivation through hydrolysis and degradation by CKX.

Physiological and Developmental Roles of Trans Zeatin 9 N Glucoside in Planta

Modulation of Cell Division and Expansion Processes

trans-Zeatin-9-N-glucoside (tZ9G) is recognized as a key player in the complex network of phytohormones that govern cell division and expansion, fundamental processes for plant growth. While generally considered a less active form of cytokinin, its levels and localization can have significant modulatory effects.

Research indicates that the spatial distribution of tZ9G is critical for its function. For instance, in Arabidopsis roots subjected to DNA damage, a notable increase in tZ9G levels is observed specifically in the transition zone, but not in the meristematic zone. nih.gov This accumulation in the transition zone is associated with a delay or cessation of cell division, suggesting a role for tZ9G in the cell cycle checkpoint mechanism that arrests cell cycle progression to allow for DNA repair. nih.gov This highlights a context-dependent role for tZ9G in negatively regulating cell division in response to stress.

Influence on Organogenesis and Plant Architectural Development

The architecture of a plant is a direct consequence of the rates and patterns of organ formation, a process heavily influenced by cytokinins. This compound contributes to the shaping of the plant body through its effects on both shoot and root development.

Root System Architecture and Elongation

The development of the root system is exquisitely sensitive to cytokinin levels. High concentrations of active cytokinins generally inhibit root elongation and promote root differentiation. This compound plays a significant role in modulating these processes.

In response to DNA double-strand breaks in Arabidopsis, an accumulation of tZ9G in the root transition zone is linked to the inhibition of root growth and a reduction in meristem size. nih.gov This suggests that under stress conditions, the conversion of active cytokinins to tZ9G in specific root zones is a mechanism to curtail growth.

Conversely, studies on Arabidopsis thaliana seedlings treated with azelaic acid, a compound with phytotoxic activity, showed a general reduction in tZ9G levels. unimi.it This alteration in cytokinin metabolism was associated with changes in root architecture, further underscoring the importance of tZ9G in regulating root development. unimi.it

| Plant Species | Experimental Condition | Observed Change in tZ9G | Impact on Root System |

| Arabidopsis thaliana | DNA damage (zeocin-induced) | Increased levels in the transition zone | Root growth inhibition, reduced meristem size nih.gov |

| Arabidopsis thaliana | Azelaic acid treatment | General reduction in levels | Alterations in root architecture unimi.it |

Regulation of Senescence Processes and Chlorophyll (B73375) Retention

Leaf senescence is a controlled degenerative process that involves the breakdown of chlorophyll and other macromolecules, allowing for the remobilization of nutrients to other parts of the plant. Cytokinins are potent inhibitors of senescence.

The role of this compound in this process is primarily as a stable, inactive conjugate that can be transported and later converted to an active, anti-senescence form of cytokinin. researchgate.net The balance between the synthesis of tZ9G and its conversion back to free zeatin is crucial for controlling the timing and progression of leaf senescence. For example, in transgenic tobacco plants, the manipulation of cytokinin levels has been shown to directly impact leaf senescence. researchgate.net In rice plants under cold stress, a decrease in tZ9G levels was noted in the leaves, which could be part of the plant's strategy to manage stress-induced senescence and protect photosynthetic machinery. researchgate.net

Context-Dependent Bioactivity and Proposed Mechanisms of Action

The biological activity of this compound is not absolute but rather depends on the specific tissue, developmental stage, and environmental conditions. Its primary mechanism of action is considered to be indirect, serving as a transport and storage form of the highly active free cytokinin base, trans-zeatin (B1683218).

Indirect Bioactivity via Release of Free Cytokinin Bases

The conjugation of cytokinins, such as the formation of tZ9G, is a key metabolic process for regulating their activity. N-glucosides are generally considered to be biologically inactive and stable forms of cytokinins. researchgate.net Their primary role is to act as a reservoir of active cytokinins that can be released when and where they are needed.

Transport and Distribution Mechanisms of Trans Zeatin 9 N Glucoside

Long-Distance Transport via Xylem and Phloem

Long-distance communication between plant organs, particularly between the roots and shoots, is critical for coordinated growth in response to both internal and environmental signals. This signaling relies heavily on the vascular tissues—the xylem and phloem.

Cytokinins, primarily synthesized in the root system, are major components of the root-to-shoot signal. The primary transport conduits for this acropetal (upward) movement is the xylem. wikipedia.org Analysis of xylem sap has revealed a complex mixture of cytokinin metabolites. While trans-zeatin (B1683218) riboside (tZR) is often the most abundant cytokinin form in the xylem of many plants, significant quantities of N-glucosides, including tZ9G, have also been detected. frontiersin.orgfrontiersin.org The presence of tZ9G in xylem sap establishes its role as a long-distance transport form. nih.gov This suggests that roots not only export active cytokinins and their immediate precursors but also conjugated forms, which can be stored or re-activated in target tissues.

| Cytokinin Form | Predominant Vascular Tissue | Direction of Transport | Primary Role in Transport |

| trans-Zeatin Riboside (tZR) | Xylem | Acropetal (Root-to-Shoot) | Major long-distance precursor form. nih.gov |

| trans-Zeatin (tZ) | Xylem | Acropetal (Root-to-Shoot) | Minor but active long-distance signal. nih.gov |

| trans-Zeatin-9-N-glucoside (tZ9G) | Xylem | Acropetal (Root-to-Shoot) | Long-distance transport and storage form. frontiersin.orgnih.gov |

| Isopentenyladenine (iP) types | Phloem | Source-to-Sink | Major form in phloem sap. frontiersin.org |

Intercellular and Intracellular Partitioning and Movement

The regulation of cytokinin activity occurs not just at the organ level but also within the microscopic environment of cells and tissues. The partitioning of tZ9G between different cellular compartments is a key aspect of its function.

Research on the subcellular distribution of cytokinins in Arabidopsis and barley leaf cells has produced a remarkable finding: tZ9G is predominantly found in the apoplast (the space outside the plasma membrane) and, to a lesser extent, in the vacuole. frontiersin.orgnih.gov Crucially, it is largely absent from the cytosol. nih.gov This is particularly noteworthy because the enzymes responsible for its synthesis from trans-zeatin, UDP-glucosyltransferases (UGTs), are known to be located in the cytosol. frontiersin.org

This spatial separation implies that once tZ9G is synthesized in the cytoplasm, it is actively and efficiently exported across the plasma membrane into the apoplast or transported into the vacuole for storage. This prevents its accumulation in the cytosol and suggests a dynamic system of intercellular transport and signaling via the apoplastic space, as well as a mechanism for sequestration in the vacuole.

| Cellular Compartment | Relative Abundance of tZ-type Glucosides (including tZ9G) | Implied Function |

| Apoplast (Extracellular Space) | High | Intercellular signaling and transit for long-distance transport. nih.gov |

| Vacuole | Moderate | Sequestration and storage. nih.govnih.gov |

| Cytosol | Not Detected | Site of synthesis, followed by rapid export. frontiersin.orgnih.gov |

| Cytoplasm (in general) | Low | Transient presence post-synthesis. nih.gov |

Identification and Functional Characterization of Putative Membrane Transporters (e.g., ABCG14)

The directed movement of cytokinin molecules, including tZ9G, across cellular membranes requires specialized membrane transporters. A pivotal discovery in understanding cytokinin long-distance transport was the identification of the ATP-binding cassette (ABC) transporter, ABCG14. nih.govresearchgate.net

AtABCG14 is highly expressed in the roots of Arabidopsis and is essential for the root-to-shoot translocation of cytokinins. nih.gov Loss-of-function mutations in the AtABCG14 gene result in plants with severely retarded shoot growth due to a drastic reduction—by approximately 90%—in the concentration of trans-zeatin-type cytokinins in the xylem sap. nih.gov These mutants accumulate cytokinins in their roots, demonstrating that ABCG14 functions as an efflux pump, loading cytokinins into the xylem for upward transport. researchgate.net

Crucially, studies have shown that in abcg14 mutants, not only are the levels of active cytokinins affected, but the N-glucosides trans-zeatin-7-glucoside (tZ7G) and tZ9G are also retained in the roots. frontiersin.orgnih.gov This provides strong evidence that ABCG14 is directly or indirectly responsible for transporting tZ9G from the root cells into the vascular stream. While initial studies focused on its role in transporting active cytokinins, subsequent research suggests ABCG14 may transport multiple cytokinin forms, including N-glucosides, highlighting its central role in controlling the blend of cytokinin signals sent to the shoot. nih.govnih.gov

Factors Influencing Spatial and Temporal Distribution within Plant Tissues and Organelles

The distribution of tZ9G within a plant is not static; it is dynamically influenced by a range of internal developmental programs and external environmental factors.

One of the primary factors is nutrient availability. The biosynthesis of cytokinins in the roots is known to be regulated by nitrogen supply, which in turn affects the amount and composition of cytokinins transported to the shoot. nih.gov Changes in nitrate (B79036) or glutamine signals can alter the expression of genes involved in cytokinin synthesis and, consequently, the production and transport of tZ9G. nih.gov

Furthermore, the distribution of cytokinin metabolites, including tZ9G, varies significantly among different plant species, tissues, and developmental stages. For instance, studies have shown different patterns of cytokinin accumulation and localization between monocots like barley and dicots like Arabidopsis. nih.gov In barley, tZ9G is a dominant form in the apoplast, whereas other glucosides are more prominent in Arabidopsis. nih.gov This reflects species-specific strategies for regulating cytokinin homeostasis. The conversion of active trans-zeatin to tZ9G is a key homeostatic mechanism, and the balance between these forms can shift depending on the metabolic state of the tissue, such as in rapidly dividing zones versus senescing leaves. nih.gov

Molecular Interactions and Signaling Pathways Involving Trans Zeatin 9 N Glucoside

Crosstalk with Other Phytohormone Signaling Networks

The signaling pathways of various phytohormones are interconnected, forming a complex regulatory network. trans-Zeatin-9-N-glucoside participates in this crosstalk, influencing and being influenced by other key hormonal players.

Interactions with Auxin Homeostasis and Signaling

The interplay between cytokinins and auxin is fundamental to many aspects of plant development. frontiersin.org While active cytokinins like trans-zeatin (B1683218) are known to interact with auxin in processes like root and shoot development, the role of this compound is more nuanced. frontiersin.orgnih.gov

In Arabidopsis thaliana, a classical test of cytokinin activity is the shoot regeneration assay, where hypocotyls are exposed to both cytokinin and auxin. nih.gov In such assays, trans-zeatin, in combination with the synthetic auxin 1-Naphthaleneacetic acid (NAA), significantly promotes callus formation. nih.gov However, this compound does not produce a significant change in callus weight compared to the control, indicating it does not act as a major factor in shoot regeneration in the same manner as trans-zeatin. nih.gov

Furthermore, active cytokinins are known to inhibit primary root elongation. nih.govnih.gov Treatment of Arabidopsis seedlings with trans-zeatin significantly inhibits root growth. nih.gov In contrast, seedlings treated with this compound show no significant difference in root elongation compared to the control. nih.gov However, in maize, a high concentration of this compound did result in a potent inhibition of primary root length. researchgate.net

Under boron deficiency, which inhibits primary root elongation, the external application of trans-zeatin to wild-type Arabidopsis plants paradoxically increased primary root growth. nih.gov This effect was not observed in the aux1 mutant, which is deficient in auxin influx, suggesting a complex interaction with auxin signaling. nih.gov The addition of trans-zeatin to both boron-sufficient and boron-deficient treatments led to a decrease in the expression of the auxin influx carrier gene AUX1. nih.gov

Regulation by and Interaction with Abscisic Acid

Abscisic acid (ABA) and cytokinins often have antagonistic effects, particularly in response to abiotic stress. mdpi.com During drought stress, ABA levels typically rise, leading to stomatal closure, while the levels of active cytokinins like trans-zeatin riboside decrease. nih.gov Upon rewatering, ABA levels rapidly decline, and cytokinin levels increase, suggesting a dynamic interplay in controlling plant water status. nih.gov

In rice, the expression of genes encoding for CYP735As, enzymes responsible for trans-zeatin biosynthesis, is negatively regulated by ABA. nih.gov This indicates that high levels of ABA can suppress the production of trans-zeatin. While direct evidence for the regulation of this compound by ABA is less clear, the levels of inactive cytokinins, a group that includes this compound, have been shown to increase during water stress in tobacco plants. researchgate.net Furthermore, pretreatment with ABA further increased the content of these inactive cytokinins in water-stressed bean and tobacco plants. researchgate.net This suggests that ABA may promote the conversion of active cytokinins to their inactive glucoside forms as a mechanism to modulate growth under stress.

Crosstalk with Jasmonic Acid and Ethylene (B1197577) Pathways

Jasmonic acid (JA) and ethylene are key hormones in plant defense and stress responses. mdpi.comnih.gov Their signaling pathways are known to interact with cytokinin signaling. For instance, JA and cytokinin have been shown to interact antagonistically in xylem development. researchgate.net The JA-responsive transcription factor MYC2 negatively regulates the cytokinin response by promoting the expression of AHP6, an inhibitor of cytokinin signaling. researchgate.net

Ethylene has been shown to negatively regulate the plant's response to rhizobial signals, an effect that is also influenced by JA. nih.gov In wheat, susceptibility to the necrotrophic fungus Stagonospora nodorum is linked to the suppression of active cytokinins through an ethylene-dependent pathway. nih.gov The fungal effector SnTox3 activates the ethylene signaling pathway, which in turn promotes the glucosylation of cytokinins, effectively deactivating them. nih.gov This suggests that ethylene can modulate cytokinin activity through conjugation, a process that forms compounds like this compound. Conversely, the application of trans-zeatin can enhance wheat's resistance to the pathogen by inhibiting the ethylene signaling pathway. nih.gov

Transcriptomic and Proteomic Responses Elicited by this compound Application

The application of this compound induces distinct changes at the molecular level, altering gene expression and protein abundance in a manner that is different from the responses elicited by trans-zeatin. nih.govnih.gov

Differential Gene Expression Profiling and Analysis

Transcriptomic analysis in Arabidopsis thaliana has revealed that this compound has a unique impact on gene expression compared to trans-zeatin. nih.govresearchgate.net After a two-hour treatment, the number of differentially expressed transcripts is notably different between the two compounds. researchgate.net While trans-zeatin treatment leads to the enrichment of cytokinin-related Gene Ontology (GO) terms, this is not the case for seedlings treated with this compound. nih.govresearchgate.net This lack of overlap in gene expression changes suggests distinct transcriptional roles for this compound. nih.gov

In maize, the application of this compound also affects the expression of cytokinin-related genes, but often in a different manner and with a different time course compared to trans-zeatin. researchgate.net

Global Protein Abundance and Post-Translational Modifications

Proteomic studies in Arabidopsis thaliana further underscore the distinct biological effects of this compound. nih.gov A proteomic analysis identified over 2,000 protein families and quantified the relative abundances of more than 14,000 peptides. nih.gov The results showed that this compound alters the proteome in a way that only partially overlaps with the changes induced by trans-zeatin. nih.gov

Specifically, treatment with this compound was found to largely affect plastid proteins, including those involved in chloroplast biogenesis and photosystem repair. nih.gov This is in contrast to the effects of trans-zeatin and trans-zeatin-7-N-glucoside, which impact other pathways such as amino acid metabolism and terpenoid biosynthesis. nih.gov These distinct proteomic responses suggest that this compound has specific regulatory targets and functions that are not simply a reflection of being an inactive form of trans-zeatin. nih.gov Recent research has also aimed to understand how trans-zeatin and its N-glucosides regulate cytokinin signaling and delay salt-induced leaf senescence through proteomic analysis. ebi.ac.uk

Impact on Cytokinin Perception and Canonical Signal Transduction Components (e.g., Histidine Kinases, Response Regulators)

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to two-component systems in bacteria. youtube.com This pathway begins with the perception of active cytokinin bases by sensor histidine kinase receptors located in the endoplasmic reticulum membrane. youtube.comnih.gov Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a histidine phosphotransfer protein (HPt), which subsequently shuttles the phosphate to a response regulator (RR) in the nucleus. youtube.com The phosphorylation of Type-B response regulators activates them to function as transcription factors, modulating the expression of numerous cytokinin-responsive genes, including the Type-A response regulators, which act as negative feedback regulators of the pathway. youtube.comnih.gov

Historically, cytokinin N-glucosides, including this compound (tZ9G), have been categorized as inactive forms, primarily because they are unable to directly activate this perception and signaling cascade. frontiersin.org Structural studies of the cytokinin receptor ARABIDOPSIS HISTIDINE KINASE 4 (AHK4) have revealed that the bulky glucose moiety at the N9 position of the adenine (B156593) ring sterically hinders the molecule from fitting into the receptor's binding pocket. nih.govfrontiersin.org This structural incompatibility prevents tZ9G from directly binding to and activating the histidine kinase, thus precluding the initiation of the downstream phosphorelay.

Despite its inability to directly interact with known cytokinin receptors, exogenously applied tZ9G has been shown to elicit biological responses, which is largely attributed to its in vivo metabolism. frontiersin.org Research indicates that tZ9G can be hydrolyzed in plant tissues, releasing the active free base, trans-zeatin (tZ). nih.govfrontiersin.org This liberated tZ is then free to engage with histidine kinase receptors and trigger the canonical signal transduction pathway. Studies in Arabidopsis thaliana have demonstrated that seedlings can efficiently convert exogenously supplied tZ9G into tZ. frontiersin.org Similarly, experiments using a cytokinin-responsive reporter system in tomato primary roots showed that tZ9G could induce a signal, albeit less strongly than tZ, suggesting metabolic conversion to an active form. researchgate.net

However, emerging evidence suggests that the biological role of tZ9G may be more complex than simply acting as a precursor for tZ. Studies comparing the global transcriptomic and proteomic effects of tZ9G and tZ have revealed largely distinct profiles. nih.govnih.gov This indicates that the effects of tZ9G are not solely attributable to its conversion to tZ and that it may have unique regulatory roles or activate different signaling pathways. nih.gov For example, while tZ treatment in Arabidopsis affects many well-established cytokinin-related genes, the gene sets affected by tZ9G show minimal overlap, suggesting distinct transcriptional roles. nih.gov

The following table summarizes the differential impact on the proteome of Arabidopsis thaliana seedlings after treatment with trans-zeatin (tZ) and its N-glucosides.

Table 1: Differentially Expressed Proteins in Arabidopsis thaliana Seedlings

| Treatment (1µM) | Total Differentially Expressed Proteins | Overlap with tZ |

|---|---|---|

| trans-Zeatin (tZ) | 48 | N/A |

| trans-Zeatin-7-N-glucoside (tZ7G) | 100 | 11 |

| This compound (tZ9G) | 113 | 11 |

Data sourced from Hallmark et al. (2020) nih.gov

Furthermore, research in maize has shown that tZ9G can influence the expression of key genes involved in cytokinin signaling and metabolism, sometimes in a manner distinct from tZ. This suggests a complex feedback and feed-forward regulation where tZ9G can modulate the plant's sensitivity and response to cytokinins.

The table below details the relative expression of selected cytokinin-related genes in maize roots after exposure to trans-zeatin (tZ) and this compound (tZ9G).

Table 2: Relative Expression of Cytokinin-Related Genes in Maize Roots

| Gene | Function | Treatment (5 µM, 24h) | Relative Expression Level (Log Fold Change vs. Control) |

|---|---|---|---|

| ZmRR1 | Type-A Response Regulator | tZ | High Upregulation |

| tZ9G | Moderate Upregulation | ||

| ZmHK1 | Histidine Kinase Receptor | tZ | Moderate Upregulation |

| tZ9G | Slight Upregulation | ||

| ZmCKX1 | Cytokinin Oxidase/Dehydrogenase | tZ | High Upregulation |

| tZ9G | High Upregulation |

Data adapted from research findings on cytokinin gene expression. researchgate.net

Roles of Trans Zeatin 9 N Glucoside in Plant Responses to Environmental Stimuli

Abiotic Stress Responses and Tolerance

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a range of environmental adversities. The accumulation and metabolism of cytokinin N-glucosides, including tZ9G, appear to be a significant strategy in managing these stresses.

Water deficit is a primary limiting factor for plant growth and productivity worldwide. Studies have shown that the levels of various cytokinin forms, including tZ9G, are significantly altered in response to drought. For instance, in Arabidopsis thaliana, drought stress leads to changes in the concentration of several cytokinin N-glucosides. frontiersin.org While the precise role of tZ9G in drought tolerance is still being unraveled, its accumulation during water deficit suggests a regulatory function. Mutation of the UGT76C2 gene in Arabidopsis, which is responsible for converting cytokinin bases to N-glucosides, results in increased sensitivity to drought, highlighting the importance of this conversion process in stress adaptation. nih.gov

Osmotic stress, often a component of drought and salinity stress, triggers a cascade of molecular and physiological responses in plants. Research indicates that cytokinins are involved in the plant response to osmotic stress conditions. nih.gov While direct evidence focusing solely on tZ9G's role in osmotic stress is still emerging, the broader context of cytokinin metabolism under such stress points to the involvement of its conjugated forms. The accumulation of cytokinin glucosides can be seen as a mechanism to modulate the levels of active cytokinins, thereby fine-tuning growth and metabolic responses to cope with the adverse osmotic environment. frontiersin.org

Nutrient availability, particularly of essential macronutrients like nitrogen and phosphate (B84403), is a critical determinant of plant growth and development. Cytokinin biosynthesis and signaling are intricately linked with nutrient status. Specifically, the biosynthesis of trans-zeatin-type cytokinins is positively regulated by nitrogen availability, including both glutamine-related and nitrate-specific signals. nih.govoup.com While research has heavily focused on the active forms of cytokinins in response to nutrient levels, the role of their glucosides is an area of growing interest. The conversion of active cytokinins to their N-glucosides, such as tZ9G, likely plays a role in maintaining hormonal homeostasis as the plant adjusts its growth and metabolism to fluctuating nutrient supplies. researchgate.net

Biotic Interactions (e.g., Host-Pathogen Interactions)

The interplay between plants and other organisms, including pathogens, is a complex dance of defense and manipulation. Cytokinins are known to be involved in these interactions, with some pathogens even producing their own cytokinins to manipulate host physiology. nih.gov Recent evidence suggests that cytokinin N-glucosides, which were previously overlooked in this context, may have a role in plant defense responses. researchgate.net The modulation of cytokinin levels, including the conversion of active forms to glucosides like tZ9G, could be part of the plant's strategy to reallocate resources and mount an effective defense against invading pathogens.

Photoperiodic Responses

Photoperiod, the relative length of day and night, is a key environmental signal that governs various developmental processes in plants, including flowering. While the primary hormonal pathways controlling photoperiodic responses are well-established, the influence of cytokinins is also recognized. Although direct studies on the specific role of tZ9G in photoperiodic responses are limited, the broader involvement of cytokinins in developmental timing suggests that their metabolic pathways, including the formation of N-glucosides, could contribute to the fine-tuning of these responses.

Interactive Data Table: Research Findings on trans-Zeatin-9-N-Glucoside

| Environmental Stimulus | Plant Species | Key Finding | Reference |

| Drought Stress | Arabidopsis thaliana | Altered levels of cytokinin N-glucosides, including tZ9G, observed under drought conditions. | frontiersin.org |

| Drought Stress | Arabidopsis thaliana | Mutation in UGT76C2 gene, affecting N-glucoside formation, leads to increased drought sensitivity. | nih.gov |

| Nutrient Availability (Nitrogen) | Rice (Oryza sativa) | Biosynthesis of trans-zeatin-type cytokinins is positively regulated by nitrogen signals. | nih.govoup.com |

| Biotic Stress | General | Cytokinin N-glucosides are proposed to have a role in plant defense responses. | researchgate.net |

Advanced Methodologies for Research on Trans Zeatin 9 N Glucoside

Analytical Chemistry Techniques for Accurate Quantification and Profiling

Accurate measurement of trans-zeatin-9-N-glucoside is fundamental to understanding its physiological functions. Due to its presence at trace levels within complex plant matrices, highly sensitive and specific analytical methods are essential.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary and powerful tool for the quantification and profiling of cytokinins, including this compound. creative-proteomics.comrsc.org This technique offers exceptional sensitivity and selectivity, allowing for the detection of femtomole levels of the compound. creative-proteomics.com

The process involves extracting cytokinins from plant tissues using a solvent such as a methanol:formic acid:water mixture. rsc.org The extracted samples are then purified, often through solid-phase extraction, to remove interfering substances. rsc.org The purified samples are subsequently separated on a C18 HPLC column, which separates compounds based on their physicochemical properties. rsc.orgsielc.com The separated molecules are then introduced into a mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. This involves selecting the specific ion corresponding to this compound, fragmenting it, and then analyzing the resulting fragment ions. This two-stage mass analysis provides a high degree of confidence in the identification and quantification of the target compound. creative-proteomics.comrsc.org For instance, two cytokinin precursors were tentatively identified as trans-zeatin-9-glucoside and trans-zeatin (B1683218) riboside in Vicia faba peel using this method. researchgate.net

Table 1: HPLC-MS/MS Systems Used for Cytokinin Analysis

| Component | System Example | Purpose |

| Chromatography System | UHPLC system (e.g., Agilent 1290 Infinity II) with a C18 reversed-phase column creative-proteomics.com | Separates this compound from other plant metabolites. |

| Mass Spectrometer | Sciex QTRAP 6500+ creative-proteomics.com | Provides sensitive and specific detection and quantification of the compound. |

| Ionization Mode | Positive ionization mode rsc.org | Efficiently ionizes cytokinin molecules for mass analysis. |

Isotope Dilution Analysis for Quantitative Precision

To achieve the highest level of quantitative accuracy, isotope dilution analysis is often used in conjunction with HPLC-MS/MS. This method involves adding a known amount of a stable isotope-labeled internal standard of this compound to the plant sample before extraction. rsc.org

These labeled standards are chemically identical to the endogenous compound but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, or ¹⁵N). Because the internal standard and the endogenous compound behave identically during extraction, purification, and chromatography, any sample loss will affect both equally.

By comparing the peak area of the endogenous this compound to that of the known amount of the recovered internal standard, a precise and accurate quantification of the endogenous compound can be made. rsc.org This method corrects for variations in sample recovery and matrix effects, ensuring high precision in the final concentration measurement.

Molecular Biology and Genetic Engineering Approaches

Investigating the biological role of this compound extends beyond its quantification to understanding its influence on gene expression and signaling pathways. Molecular biology and genetic engineering provide powerful tools for these investigations.

Gene Expression Analysis (qRT-PCR, RNA-Seq)

To understand how this compound and other cytokinins regulate plant processes, researchers analyze their effects on gene expression. Two common techniques for this are quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and RNA-Sequencing (RNA-Seq).

qRT-PCR: This technique is used to measure the expression levels of a few specific genes of interest. mdpi.com It involves converting messenger RNA (mRNA) from plant tissues into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. mdpi.complos.org The rate of amplification is monitored using fluorescent dyes, allowing for the quantification of the initial amount of mRNA. This method is highly sensitive and is often used to validate the results of broader transcriptomic analyses. nih.govnih.gov For example, qRT-PCR has been used to study the expression of cytokinin metabolic genes in maize leaves and roots after treatment with trans-zeatin and its glucosides. researchgate.net

RNA-Seq: This high-throughput sequencing technique provides a comprehensive and unbiased view of the entire transcriptome of a plant under specific conditions. nih.gov It involves sequencing all the RNA molecules in a sample, providing information on the expression levels of thousands of genes simultaneously. oup.com RNA-Seq can reveal novel genes and pathways that are affected by this compound and has been instrumental in identifying cytokinin-responsive genes in various plant species. plos.orgnih.gov

Table 2: Comparison of Gene Expression Analysis Techniques

| Technique | Advantages | Disadvantages | Typical Application |

| qRT-PCR | High sensitivity and specificity, relatively low cost per sample. | Limited to a small number of genes per experiment. | Validation of RNA-Seq data, analysis of specific gene targets. |

| RNA-Seq | Comprehensive, unbiased view of the transcriptome, can identify novel genes and isoforms. | Higher cost per sample, complex data analysis. | Discovery of cytokinin-responsive genes and pathways. |

Mutagenesis and Overexpression Studies of Key Genes (e.g., UGT mutants)

To elucidate the function of genes involved in the metabolism of this compound, researchers utilize mutagenesis and overexpression studies. A key family of enzymes in this context is the UDP-glycosyltransferases (UGTs), which are responsible for the glycosylation of various molecules, including cytokinins. nih.govfrontiersin.org

By creating mutants where a specific UGT gene is knocked out or its expression is reduced, scientists can observe the resulting changes in the plant's phenotype and cytokinin profile. nih.gov Conversely, overexpressing a UGT gene can lead to an accumulation of its glycosylated product. mdpi.com For example, studying UGT mutants in Arabidopsis thaliana can help determine which specific UGTs are responsible for the formation of this compound. nih.gov These studies have been crucial in identifying the roles of different UGTs in plant development and stress responses. frontiersin.orgmdpi.com

Reporter Gene Systems for Signaling Pathway Visualization (e.g., TCSv2::3XVENUS)

To visualize cytokinin signaling activity in living plant tissues, researchers employ reporter gene systems. One of the most advanced and sensitive reporters is TCSv2::3XVENUS. nih.gov This system consists of a synthetic promoter, TCSv2, which contains optimized binding sites for type-B Arabidopsis Response Regulators (ARRs), the key transcription factors that mediate cytokinin responses. nih.govnih.gov

This promoter drives the expression of a bright fluorescent protein, 3XVENUS. nih.gov When cytokinin signaling is active, type-B ARRs bind to the TCSv2 promoter and activate the expression of VENUS, resulting in a fluorescent signal that can be observed using microscopy. nih.govresearchgate.net The intensity of the fluorescence provides a semi-quantitative measure of the cytokinin response in specific cells and tissues. researchgate.net

The TCSv2 reporter has been shown to be highly sensitive to cytokinins and has been successfully used in various plant species, including Arabidopsis and tomato, to monitor cytokinin signaling during development and in response to environmental cues. nih.govresearchgate.net

In Vitro and In Planta Bioassays for Functional Characterization

To determine the biological function of this compound, researchers employ a variety of in vitro and in planta bioassays. These controlled experiments measure physiological responses in model organisms, providing insights into the compound's specific activities.

A key study utilized Arabidopsis thaliana to compare the effects of tZ9G with the active cytokinin, trans-zeatin (tZ). nih.gov The results demonstrated that the biological activity of tZ9G is highly dependent on the specific physiological process being examined. nih.govnih.gov

Key Bioassays and Findings:

Cotyledon Senescence Assay: In this in vitro assay, cotyledons (embryonic leaves) are excised and floated in a buffer solution containing the test compound. The rate of senescence is measured by quantifying chlorophyll (B73375) degradation over time. Exogenous application of tZ9G was found to delay senescence in detached Arabidopsis cotyledons, an effect comparable to that of the active cytokinin tZ. nih.gov This anti-senescent activity was observed to be dose-dependent, with effects apparent even at a 1nM concentration. nih.gov Similar antisenescent effects were observed in oat leaf segments. nih.gov This suggests that tZ9G can mimic active cytokinins in specific contexts. nih.gov

Root Growth Inhibition Assay: A classic in planta cytokinin bioassay involves measuring the inhibition of primary root growth. While tZ significantly inhibits root elongation in Arabidopsis seedlings, tZ9G does not produce the same inhibitory effect. nih.gov However, in maize plants grown hydroponically, a high concentration (5 µM) of tZ9G did result in potent inhibition of primary root length, indicating species-specific or dose-dependent responses. researchgate.net

Shoot Regeneration Assay: This assay assesses the ability of a compound to induce shoot formation from callus tissue, a hallmark of cytokinin activity. Studies have shown that tZ9G does not function as a major factor in shoot regeneration in the same way that tZ does. nih.gov

These bioassays collectively indicate that this compound possesses context-dependent bioactivity. nih.gov While it can delay senescence, it does not typically induce the canonical cytokinin responses related to root growth inhibition or shoot regeneration in Arabidopsis. nih.gov The observed activities may be due to the efficient in vivo conversion of tZ9G back to the active trans-zeatin base, a process that has been demonstrated in Arabidopsis seedlings. frontiersin.org

Table 1: Summary of Bioassays for trans-Zeatin-9-N-Glucoside Functional Characterization

Proteomics for Comprehensive Protein Analysis

Proteomics, the large-scale study of proteins, offers a powerful approach to understand the global cellular response to signaling molecules like this compound. mdpi.com By quantifying changes in protein abundance, researchers can identify the specific pathways and processes affected by tZ9G, providing a broader view than is possible with targeted bioassays.

A significant proteomics study was conducted on Arabidopsis thaliana seedlings to investigate how tZ9G alters the proteome compared to its precursor, tZ. nih.gov This research utilized liquid chromatography/mass spectrometry (LC/MS) based shotgun proteomics to achieve a comprehensive analysis.

Research Findings:

Ten-day-old Arabidopsis seedlings were treated with 1µM of tZ9G for two hours. Following treatment, total proteins were extracted and analyzed. The analysis successfully quantified 14,412 peptides, which represented 1,629 distinct protein families. nih.gov

The results showed that tZ9G treatment led to significant changes in the abundance of 36 proteins compared to control samples. nih.gov A key finding was that the proteins affected by tZ9G were largely distinct from those regulated by tZ. This suggests that tZ9G has its own specific effects on gene expression and cellular function, rather than simply acting as a precursor to tZ. nih.gov

Specifically, the proteomic data revealed that tZ9G treatment primarily affects proteins located in the plastid. nih.gov Many of these proteins are involved in critical processes such as chloroplast biogenesis and the repair of photosystems, which aligns with the anti-senescence activity observed in bioassays. nih.gov

**Table 2: Summary of Proteomic Analysis of trans-Zeatin-9-N-Glucoside in *Arabidopsis thaliana***

Biotechnological Applications and Agricultural Implications of Trans Zeatin 9 N Glucoside

Strategies for Crop Improvement and Yield Enhancement

The application of cytokinins to improve crop yields is a well-established concept in agriculture. frontiersin.org They are known to promote cell division, stimulate the growth of lateral buds, and enhance fruit set. frontiersin.orgresearchgate.net While the free-base form, trans-zeatin (B1683218), is highly active, its N-glucoside derivatives also play a significant, albeit more complex, role in modulating plant growth and development, which can be harnessed for crop improvement.

Research on various plant species has demonstrated that cytokinin levels are intrinsically linked to yield traits. For instance, studies in wheat have shown that exogenous application of a trans-zeatin type cytokinin can significantly increase growth parameters such as shoot length, leaf number, and leaf area, which are often correlated with higher yields. oup.com Similarly, in crops like Amorphophallus muelleri, high concentrations of trans-zeatin riboside, a related derivative, in corms are associated with enhanced sprouting and multileaf growth, directly impacting the plant's productivity. frontiersin.org

However, the effects of trans-zeatin-9-N-glucoside can be concentration-dependent and species-specific. In maize, for example, high concentrations of this compound have been observed to inhibit primary root and leaf growth, a contrasting effect to its free-base counterpart, trans-zeatin. researchgate.net This suggests that the glucosylated form may act as a fine-tuning modulator of growth, preventing excessive vegetative development under certain conditions. Understanding these nuances is critical for developing effective strategies for yield enhancement.

Table 1: Effect of trans-Zeatin (tZ) and its N-Glucosides on Maize Phenotype Data sourced from studies on hydroponically cultivated maize plants. researchgate.net

| Compound | Concentration | Effect on Primary Leaf Growth | Effect on Primary Root Length |

|---|---|---|---|

| trans-Zeatin (tZ) | 0.1 µM | Significant Decrease | Significant Decrease |

| trans-Zeatin (tZ) | 5 µM | Significant Decrease | Significant Decrease |

| trans-Zeatin-7-N-glucoside (tZ7G) | 0.1 µM | No significant effect | No significant effect |

| trans-Zeatin-7-N-glucoside (tZ7G) | 5 µM | No significant effect | No significant effect |

| trans-Zeatin-9-N-glucoside (tZ9G) | 0.1 µM | No significant effect | Statistically significant reduction |

| trans-Zeatin-9-N-glucoside (tZ9G) | 5 µM | Significant Decrease | Potent Inhibition |

The biotechnological production of trans-zeatin and its derivatives offers a pathway to making these powerful growth regulators more accessible for agricultural use, potentially leading to increased crop yields and improved fruit and vegetable quality. nih.govfrontiersin.org

Enhancing Plant Stress Resilience and Adaptability in Agricultural Systems

A key challenge in modern agriculture is mitigating the impact of abiotic stresses like salinity, drought, and heavy metal toxicity. Cytokinins, including this compound, have demonstrated significant potential in enhancing plant resilience to these adverse conditions. frontiersin.orgoup.comnih.gov

One of the most well-documented effects is the delay of senescence, the natural aging process in plants, which is often accelerated by stress. frontiersin.orgnih.gov Research on Arabidopsis thaliana has shown that exogenous application of this compound can effectively delay chlorophyll (B73375) degradation in detached leaves, a key indicator of senescence. frontiersin.org This anti-senescent property is particularly valuable under stress. For example, in salt-stressed Arabidopsis, trans-zeatin-N-glucosides were able to delay salt-accelerated senescence at concentrations as low as 10 nM, preserving the photosynthetic efficiency of the leaves. nih.gov

Furthermore, studies on wheat have revealed that treatment with a trans-zeatin type cytokinin can help plants tolerate heavy metal stress. oup.com It was found to minimize the toxic effects of cadmium by improving growth, yield, and the efficiency of the plant's antioxidant defense systems. oup.com This protective role is crucial for maintaining crop productivity in contaminated soils. The ability of these compounds to bolster plant defenses against a range of environmental stressors points to their importance in developing more adaptable and resilient agricultural systems. frontiersin.org

Table 2: Effect of trans-Zeatin-N-Glucosides (tZNGs) on Salt-Stressed Arabidopsis thaliana Leaves Data from a modified dark-induced senescence bioassay with exogenous salt treatment. nih.gov

| Parameter | Treatment | Outcome |

|---|---|---|

| Photosystem II Efficiency (Fv/Fm) | Salt Stress | Lowered efficiency |

| Photosystem II Efficiency (Fv/Fm) | Salt Stress + tZNGs (tZ7G & tZ9G) | Delay in the decline of efficiency |

| Chlorophyll Content | Salt Stress | Lowered content |

| Chlorophyll Content | Salt Stress + tZNGs (tZ7G & tZ9G) | Delay in the decline of content |

| Gene & Protein Expression | Salt Stress + tZNGs | Enrichment of GO terms related to senescence, chloroplasts, and cytokinin signaling |

Role in Interactions with Plant Growth-Promoting Microorganisms (PGPMs)

The interaction between plants and beneficial soil microbes, such as plant growth-promoting microorganisms (PGPMs), is fundamental to nutrient cycling and plant health. Phytohormones, including cytokinins, are key signaling molecules in this dialogue. frontiersin.orgfrontiersin.org Both plants and many microorganisms can synthesize cytokinins, which can modulate plant growth, development, and immunity. frontiersin.orgnih.govnih.gov

Beneficial microbes, including rhizobacteria, utilize cytokinins to foster a symbiotic relationship with plants. frontiersin.org For instance, some PGPRs produce cytokinins that can directly enhance plant growth. researchgate.netnih.gov Conversely, plant-derived cytokinins are sometimes required for the growth-promoting activities of volatile compounds released by these beneficial bacteria. frontiersin.org In symbiotic relationships like the formation of root nodules with nitrogen-fixing bacteria or associations with mycorrhizal fungi, cytokinins play an essential role in the development of the symbiotic structures. frontiersin.orgwikipedia.org

While the direct role of this compound in these interactions is an emerging area of research, its position as a major cytokinin conjugate suggests its involvement. frontiersin.org Given that N-glucosides are abundant and can be transported within the plant, they may serve as precursors that are converted to active cytokinin forms at the site of plant-microbe interaction. frontiersin.org The regulation of active cytokinin levels is critical for establishing and maintaining these beneficial relationships, and the conversion of glucosides like this compound is likely a key control point. However, the precise mechanisms and the specific function of this glucosylated form in mediating communication with PGPMs require further investigation. frontiersin.org

Contributions to Sustainable Agricultural Practices

The use of this compound and related compounds aligns with the goals of sustainable agriculture by offering environmentally friendlier alternatives and enhancing the natural resilience of crops. A significant advancement is the development of biotechnological platforms for producing trans-zeatin through microbial fermentation. nih.govfrontiersin.org This method is more sustainable than traditional chemical synthesis and reduces potential health and safety hazards. frontiersin.org

By making potent, naturally occurring plant growth regulators like trans-zeatin more cost-effective and accessible, agriculture can move towards reducing its reliance on synthetic chemicals. nih.govfrontiersin.org The application of these compounds can lead to the development of more resilient crops that can better withstand abiotic stresses like drought and salinity, which is increasingly important in the context of global climate change. frontiersin.org Enhanced stress tolerance can reduce the need for excessive irrigation and other resource-intensive interventions.

Furthermore, by improving yield and the quality of fruits and vegetables, these compounds contribute to more efficient land use. frontiersin.org The ability of trans-zeatin to extend the shelf life of produce by delaying senescence also has significant implications for reducing post-harvest losses, a major factor in food security and sustainability. frontiersin.org Ultimately, the integration of cytokinin-based biostimulants like this compound into farming practices can support healthier crops and soils, contributing to more regenerative and sustainable agricultural systems. frontiersin.org

Concluding Remarks and Future Research Directions

Elucidating Unidentified Enzymes Involved in trans-Zeatin-9-N-Glucoside Metabolism

A significant gap in our knowledge is the identity of the enzymes responsible for the hydrolysis of trans-zeatin-N-glucosides. While the formation of N-glucosides was once considered an irreversible deactivation step, recent evidence demonstrates that trans-zeatin-7-N-glucoside (tZ7G) and this compound (tZ9G) can be metabolized back to the active base, trans-zeatin (B1683218) (tZ), in vivo. frontiersin.org This conversion is crucial for understanding the biological activity observed upon application of these glucosides. frontiersin.orgnih.gov

In maize, the enzyme Zm-p60.1 has been shown to hydrolyze tZ9G but not tZ7G in vitro. frontiersin.org However, the enzymes responsible for the hydrolysis of both tZ7G and tZ9G in dicotyledonous plants like Arabidopsis thaliana remain unidentified. frontiersin.org The discovery and characterization of these enzymes are paramount. Future research should focus on isolating and characterizing these novel β-glucosidases or other hydrolases. This will involve a combination of biochemical purification techniques and genetic screens to identify candidate genes. Uncovering these enzymatic players will provide critical tools for manipulating cytokinin activity and understanding the dynamic regulation of cytokinin homeostasis.

Discovery and Characterization of Novel Transport Mechanisms and Regulators

The presence of cytokinin N-glucosides, including tZ9G, in the xylem sap suggests their role as long-distance transport forms. frontiersin.org This challenges the traditional view of them as solely inactive storage compounds. The observation that tZ9G levels decrease in the leaf extracellular space points to its transport from the roots to the leaves. frontiersin.org However, the specific transporters responsible for the movement of tZ9G across cellular membranes and into the vascular stream are currently unknown.

Future research should aim to identify and characterize these putative transporters. Potential candidates include members of the purine (B94841) permease (PUP), equilibrative nucleoside transporter (ENT), and ATP-binding cassette (ABC) transporter families, which have been implicated in the transport of other cytokinin forms. frontiersin.org Identifying these transporters and understanding their regulation will be crucial for deciphering how plants control the spatial and temporal distribution of cytokinin signals, ultimately influencing growth and development. plantae.org

Systems-Level Understanding through Integrated Multi-Omics Approaches

A holistic understanding of the role of this compound requires the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This systems biology approach allows for the construction of comprehensive models of metabolic and signaling networks. nih.govfrontiersin.org

Recent studies have begun to explore the distinct transcriptional and proteomic changes induced by tZ9G compared to the active cytokinin, trans-zeatin. nih.gov These analyses have revealed that tZ9G can trigger unique cellular responses, affecting pathways such as chloroplast biogenesis and photosystem repair. nih.gov

Targeted Genetic and Biotechnological Manipulation for Agronomic Traits

The ability to manipulate cytokinin levels and responses holds significant promise for improving agricultural traits such as yield, biomass, and stress tolerance. researchgate.netmq.edu.au The enzymes and transporters involved in this compound metabolism represent key targets for genetic and biotechnological intervention. nih.gov

For instance, overexpressing genes that encode for enzymes that hydrolyze tZ9G could potentially increase the pool of active cytokinins, thereby promoting growth and delaying senescence. Conversely, enhancing the expression of cytokinin N-glucosyltransferases could be a strategy to fine-tune cytokinin activity in specific tissues or at particular developmental stages. usda.gov The use of modern biotechnological tools like CRISPR-based genome editing offers precise methods for targeted manipulation of these genes. nih.govnih.gov

Future research should focus on the targeted modification of genes involved in tZ9G metabolism in economically important crop plants. nih.gov This will require a thorough understanding of the tissue-specific expression and regulation of these genes to avoid unintended pleiotropic effects. Ultimately, the goal is to develop crops with optimized cytokinin signaling pathways that lead to enhanced productivity and resilience. nih.gov

Compound Information

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying trans-zeatin-9-N-glucoside in plant tissues?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cytokinin derivatives like this compound. To ensure accuracy, internal standards (e.g., deuterated analogs such as trans-zeatin-9-glucoside-d5) should be spiked into plant extracts during sample preparation to correct for matrix effects . Tissue homogenization in cold methanol/water/formic acid (e.g., 60:35:5 v/v) followed by solid-phase extraction (SPE) using C18 columns can isolate the compound from interfering metabolites. Validation via recovery experiments and calibration curves is critical .

Q. How can researchers synthesize this compound and validate its structural fidelity?

- Methodological Answer : Synthesis typically involves glycosylation of trans-zeatin using protected glucose derivatives under controlled conditions (e.g., Koenigs-Knorr reaction). Post-synthesis, full characterization via nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C, 2D COSY) and high-resolution mass spectrometry (HRMS) is essential. For example, ¹H NMR should confirm the β-D-glucopyranosyl linkage (anomeric proton resonance at δ 4.8–5.2 ppm) and the absence of cis-isomer peaks . Purity assessment via HPLC with UV detection (260 nm for cytokinins) is recommended .

Q. What is the functional significance of this compound in cytokinin homeostasis?

- Methodological Answer : As a stable storage form of active cytokinins, this compound is often analyzed in mutants with disrupted glucosyltransferase or β-glucosidase activity. For instance, Arabidopsis mutants (e.g., ugt76c2) can be used to study its accumulation under stress. Comparative hormone profiling (LC-MS) in wild-type vs. mutant plants under controlled light/temperature conditions reveals its role in buffering cytokinin activity during developmental transitions .

Advanced Research Questions

Q. How does salicylic acid (SA) signaling influence this compound homeostasis, and what experimental models can dissect this crosstalk?

- Methodological Answer : SA-mediated regulation can be studied using Arabidopsis mutants (e.g., npr1, pi4kβ1β2) treated with SA analogs or pathogens. Hormone profiling in triple mutants (e.g., npr1pi4kβ1β2) reveals NPR1-dependent vs. independent pathways. For example, SA-driven reductions in this compound levels in pi4kβ1β2 mutants suggest retrograde signaling between SA and cytokinin metabolism. Time-course experiments with methyl jasmonate or SA inhibitors (e.g., paclobutrazol) can further delineate interaction nodes .

Q. How can redox biosensors resolve compartment-specific dynamics of this compound during oxidative stress?

- Methodological Answer : Genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) targeted to chloroplasts or mitochondria can monitor real-time redox changes in plants exposed to methyl viologen (MV)-induced oxidative stress. Coupling this with hormone extraction at defined timepoints allows correlation of this compound fluctuations with compartment-specific oxidation states. Inhibitors of photosynthetic electron transport (e.g., DCMU) can isolate light-dependent effects .

Q. How should researchers address contradictions in reported data on this compound accumulation under abiotic stress?

- Methodological Answer : Contradictions often arise from variations in stress duration, growth conditions, or extraction protocols. Standardized workflows (e.g., NIH guidelines for experimental reporting) should include:

- Environmental controls : Fixed light intensity, temperature, and humidity during stress application.

- Analytical validation : Cross-lab validation of LC-MS data using shared reference samples.

- Statistical rigor : Multivariate analysis (e.g., PCA) to account for co-varying metabolites .

Methodological Best Practices

- Sample Preparation : For tissue-specific analysis, laser-capture microdissection (LCM) of plant organs (e.g., root tips, vasculature) minimizes contamination .

- Data Reproducibility : Publicly archive raw NMR/MS data in repositories like Zenodo or NCBI GEO, following FAIR principles .

- Literature Review : Use systematic search terms (e.g., "this compound AND cytokinin conjugation") across databases like PubMed and Web of Science, avoiding unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。